2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DHBOA) is a naturally occurring compound found in the Gramineae family. It represents the aglucone form of acetal glucoside type allelochemicals. The compound has been synthesized for the first time through selective reductive cyclizations of appropriate precursors, which has allowed for a better understanding of its bioactivity .
Synthesis Analysis
The synthesis of DHBOA involves two pathways, both of which use selective reductive cyclizations of 7-benzyloxy-2-nitrophenol derivatives as precursors. This process has led to the successful isolation of DHBOA and its derivatives, which are important for understanding the compound's mode of bioactivity . Additionally, a green and efficient catalyst-free synthetic strategy has been developed for the construction of substituted benzoxazine scaffolds, which can be exploited as building blocks for multifaceted molecular structures, especially in pharmaceutical applications . Other methods include the synthesis of benzoxazine derivatives from ethyl 2-(2-hydroxyphenylamino)acetate and aldehydes , and the synthesis of substituted benzoxazines by ring closure of 2-hydroxybenzylamines with paraformaldehyde .
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives has been studied through X-ray crystallography, revealing that the oxazine ring adopts a half-chair conformation to achieve planarity within the ring. Intermolecular interactions such as C–H···N, C–H···O, and C–H···π interactions have been identified, which contribute to the stability of the crystal structure . The configuration around the double bond of the major stereoisomers has been established by X-ray diffraction analysis .
Chemical Reactions Analysis
DHBOA and its derivatives undergo various chemical reactions, including transformations to lactam forms in the presence of hydrogen bromide in acetic acid . The synthesis of benzoxazine derivatives also involves tandem oxidative aminocarbonylation-cyclization reactions, which show a significant degree of stereoselectivity . Furthermore, the thermal decomposition of 3-hydroxymethyl derivatives leads to the formation of the parent compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. For instance, the introduction of a hydroxyl group into the geminal dimethyl groups at the 2 position results in improved water solubility and a longer duration of action . The bond angles around the nitrogen atom suggest an approximately sp2-like planar bond configuration, which may affect the compound's reactivity and interactions . The photophysical properties of benzoxazine derivatives have also been investigated, showing that the structural features are closely related to their absorption-and-emission characteristics .
Scientific Research Applications
Pharmacological Activities and Synthesis
- Pharmacological Activities : Benzoxazole and its derivatives, including 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one, have demonstrated significant pharmacological activities. They have been associated with antimicrobial, anticancer, antitubercular, anti-inflammatory, analgesic, and anthelmintic activities. The presence of the benzoxazole heterocyclic scaffold is pivotal for the therapeutic potential of these drug molecules (Uddin Kamal, Javed, & Arun, 2020).
- Synthesis of Non-Natural Compounds : The unique molecular architecture of benzoxazole derivatives, like 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one, has been leveraged in the synthesis of many non-natural compounds. This is to study and enhance their biological properties, especially in the treatment of cancer and various infectious diseases (Romeo, Giofrè, & Chiacchio, 2017).
Antioxidant and Anti-inflammatory Effects
- Hydroxytyrosol's Molecular Action : Hydroxytyrosol, a polyphenol closely related to benzoxazole compounds, has been studied for its ability to halt the progression of intimal hyperplasia, a condition arising from endothelial inflammation. It has been shown to upregulate PI3K/AKT/mTOR pathways and suppress inflammatory factors and mediators, illustrating the anti-inflammatory and antioxidant potential of similar compounds (Vijakumaran, Yazid, Idrus, Abdul Rahman, & Sulaiman, 2021).
Environmental and Toxicological Studies
- Exposure to Environmental Contaminants : Studies have shown that exposure to environmental contaminants like chlorophenoxy compounds (e.g., 2,4-D), closely related to benzoxazoles, may be associated with various health risks, including non-Hodgkin's lymphoma and other diseases. Although these studies primarily focused on chlorophenoxy compounds, they provide a framework for understanding the potential environmental impact and toxicity of related compounds such as 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (Stackelberg, 2013).
properties
IUPAC Name |
2,7-dihydroxy-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-4-1-2-5-6(3-4)13-8(12)7(11)9-5/h1-3,8,10,12H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRDOKTYPONKPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(C(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454217 | |
Record name | 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
69804-59-7 | |
Record name | 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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